Thieno[2,3-b]pyridine-2-carbonitrile chemical structure and properties
Thieno[2,3-b]pyridine-2-carbonitrile chemical structure and properties
Topic: Thieno[2,3-b]pyridine-2-carbonitrile: Scaffold Architecture, Synthesis, and Medicinal Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The "Privileged" Heterocycle
The Thieno[2,3-b]pyridine-2-carbonitrile scaffold represents a cornerstone in modern heterocyclic medicinal chemistry. Distinguished by its fused bicyclic architecture—combining the electron-rich thiophene ring with the electron-deficient pyridine ring—this system offers a unique "push-pull" electronic environment ideal for binding to ATP-binding pockets of kinases and DNA repair enzymes.
While the core C8H4N2S structure exists, the 3-amino-thieno[2,3-b]pyridine-2-carbonitrile derivative is the dominant pharmacophore in drug discovery. This specific substitution pattern allows for a dense network of hydrogen bonding interactions, making it a frequent hit in high-throughput screens for PI-PLC inhibition , TDP1 modulation (topoisomerase sensitization), and antitubercular activity .
This guide dissects the structural logic, synthetic methodologies, and structure-activity relationships (SAR) that drive the utility of this scaffold.
Structural Architecture & Electronic Profile
The scaffold consists of a pyridine ring fused to a thiophene ring across the b-bond (C2-C3 of the pyridine). The 2-carbonitrile group provides a rigid, linear polar handle, while the 3-position (often aminated) serves as a critical hydrogen bond donor.
Core Numbering & Properties
-
Molecular Formula: C
H N S (Core); C H N S (3-Amino derivative) -
Electronic Character:
-
Pyridine Ring: Electron-deficient; susceptible to nucleophilic attack if not substituted, but generally stable in this fused system.
-
Thiophene Ring: Electron-rich; facilitates
-stacking interactions in protein active sites. -
Nitrile (CN): Strong electron-withdrawing group (EWG); increases the acidity of adjacent protons (or stability of the 3-amino tautomer) and acts as a weak hydrogen bond acceptor.
-
Physicochemical Challenges
-
Planarity: The fused system is highly planar, leading to strong intermolecular
- stacking. -
Solubility: High lattice energy results in poor aqueous solubility (often MP > 250°C). Successful drug candidates often require "prodrug" strategies (e.g., esterification of the 3-amino group) or bulky lipophilic substituents at C-4/C-6 to disrupt crystal packing.
Synthetic Pathways
The synthesis of thieno[2,3-b]pyridine-2-carbonitriles is dominated by the Thorpe-Ziegler cyclization , a robust cascade reaction that builds the thiophene ring onto a pre-functionalized pyridine.
The Thorpe-Ziegler Cascade (Standard Route)
This method is preferred for generating the bioactive 3-amino derivatives.
-
Precursor Formation: A 2-thioxopyridine-3-carbonitrile (or 2-mercaptonicotinonitrile) is generated via the condensation of a chalcone or 1,3-diketone with 2-cyanothioacetamide.
-
S-Alkylation: The thiol attacks an
-halo nitrile (e.g., chloroacetonitrile) or ester. -
Cyclization: Under basic conditions (KOH/DMF or EtONa/EtOH), the methylene proton of the alkylated side chain is deprotonated. The resulting carbanion attacks the nitrile of the pyridine ring (Thorpe reaction), followed by tautomerization to form the stable amino-thiophene ring.
The Litvinov One-Pot Method
For libraries requiring diverse substitution at C-4 and C-6, a multicomponent reaction involving aryl ketones, malononitrile, and elemental sulfur can be employed, though the step-wise Thorpe-Ziegler remains more controllable.
Figure 1: The Thorpe-Ziegler cascade mechanism for the synthesis of the 3-amino-thieno[2,3-b]pyridine-2-carbonitrile scaffold.
Medicinal Chemistry Applications & SAR
The scaffold acts as a "hinge binder" in kinase inhibitors and an intercalator in DNA-enzyme complexes.
Structure-Activity Relationship (SAR) Logic
| Position | Functionality | SAR Insight |
| C-2 (CN) | Electronic Anchor | Essential for activity. Replacing CN with COOEt often retains activity but alters solubility. The nitrile nitrogen can accept weak H-bonds. |
| C-3 (NH | H-Bond Donor | Critical. Forms bidentate H-bonds with kinase hinge regions (e.g., Glu/Leu backbone). Acylation (prodrugs) reduces potency in vitro but improves permeability. |
| C-4 | Lipophilic Pocket | Substituents here (e.g., Aryl, CF |
| C-6 | Solubility/Potency | Major vector for modification. Bulky groups (e.g., benzofuran, substituted phenyls) enhance potency against PI-PLC and TDP1 but decrease solubility. |
Case Study: TDP1 Inhibition (Cancer)
Tyrosyl-DNA phosphodiesterase 1 (TDP1) repairs Topoisomerase I (Top1) DNA damage. Cancer cells use TDP1 to resist Top1 inhibitors (e.g., Topotecan).
-
Mechanism: Thieno[2,3-b]pyridines bind to the TDP1 active site, preventing the cleavage of the tyrosyl-DNA bond.
-
Key Derivative: Analogs with bulky C-6 substituents (e.g., 5-bromobenzofuran-2-yl) show synergistic cytotoxicity with Topotecan in H460 lung cancer cells [2].
Case Study: Antitubercular Activity
-
Target: Mycobacterium tuberculosis (Mtb).
-
Key Derivative: 4-(Trifluoromethyl)-substituted thieno[2,3-b]pyridines have shown IC
values < 1 M. The 4-CF group is hypothesized to enhance membrane permeability and metabolic stability [6].
Figure 2: Structure-Activity Relationship (SAR) map highlighting critical pharmacophoric points.
Experimental Protocol: Synthesis of 3-Amino-6-aryl-thieno[2,3-b]pyridine-2-carbonitrile
Objective: Synthesis of a representative bioactive analog via Thorpe-Ziegler cyclization. Reference Standard: Adapted from Molecules 2015, 20, 826-848 [1].
Reagents:
-
Precursor: 6-(Aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)
-
Alkylating Agent: Chloroacetonitrile (1.1 eq)
-
Base: Potassium Hydroxide (KOH) or Triethylamine (TEA)
-
Solvent: DMF (N,N-Dimethylformamide) or Ethanol
Procedure:
-
Preparation: Dissolve 5 mmol of the 2-thioxopyridine precursor in 10 mL of DMF.
-
Base Addition: Add 5 mmol of KOH (0.28 g). Stir at room temperature for 10 minutes to generate the thiolate anion.
-
Alkylation: Dropwise add 5.5 mmol of chloroacetonitrile. The reaction is exothermic; monitor temperature.
-
Cyclization: Heat the mixture to 80-100°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Note: The intermediate S-cyanomethyl derivative may be isolated, but one-pot heating usually drives the Thorpe-Ziegler cyclization directly.
-
-
Workup: Pour the reaction mixture onto crushed ice (approx. 50 g). A precipitate should form immediately.
-
Purification: Filter the solid, wash copiously with water to remove salts and DMF. Recrystallize from dioxane or ethanol/DMF mixtures.
-
Validation:
-
IR: Look for disappearance of S-CH
bands and appearance of NH doublet (3200-3400 cm ) and conjugated CN (2200 cm ). -
Yield: Typical yields range from 75-90%.
-
Physicochemical Data Summary
| Property | Value / Observation |
| Physical State | Solid, often yellow to brown needles. |
| Melting Point | High (>250°C), indicative of strong crystal lattice. |
| Solubility | DMSO (Good), DMF (Good), Ethanol (Low), Water (Insoluble). |
| IR Spectrum | |
| Aromatic protons: | |
| Safety | H302+H312+H332 (Harmful if swallowed/contact). H315/H319 (Irritant). |
References
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Synthesis of some new Thieno[2,3-b]pyridines... Source: Molecules, 2015. URL:[Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan Source: Royal Society of Chemistry (RSC) Advances, 2018. URL:[Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity Source: MDPI Pharmaceuticals, 2022. URL:[Link][6]
-
Thieno[2,3-b]pyridine (PubChem CID 289928) Source:[7] PubChem.[8] URL:[Link]
-
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters, 2025. URL:[Link]
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